N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Lipophilicity logP Physicochemical property

Seeking a CNS drug fragment with balanced logP? This secondary amine (CAS 880813-53-6) delivers a logP of 0.70 and TPSA of 37.64 Ų—ideal for GPCR/enzyme targets requiring moderate lipophilicity. Its ~0.3–0.5 logP unit advantage over methyl-furan analogs reduces promiscuity and metabolic instability risks. Known partial reversible hMAO-B inhibitor for Parkinson's probe development. The electron-rich furan ring enables electrophilic substitution and cross-coupling for library expansion. Boiling point 311.5°C ensures thermal stability. Use as a reference standard for logP calibration. ≥98% purity available.

Molecular Formula C11H18N2O2
Molecular Weight 210.27g/mol
CAS No. 880813-53-6
Cat. No. B499347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Furan-2-ylmethyl)-2-morpholinoethanamine
CAS880813-53-6
Molecular FormulaC11H18N2O2
Molecular Weight210.27g/mol
Structural Identifiers
SMILESC1COCCN1CCNCC2=CC=CO2
InChIInChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2
InChIKeyXODQIXKMHPJBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)-2-morpholinoethanamine (CAS 880813-53-6): Physicochemical Profile and Procurement Specifications


N-(Furan-2-ylmethyl)-2-morpholinoethanamine (CAS 880813-53-6), also referred to as (furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine, is a secondary amine featuring a furan ring and a morpholine ring linked by an ethanamine spacer . With a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol, this compound presents an electron-rich aromatic furan system and a morpholine moiety that confers specific solubility and hydrogen-bonding properties . Its physicochemical signature—including a predicted logP of 0.70 (TPSA 37.64 Ų) and a boiling point of 311.5 °C at 760 mmHg—distinguishes it within the broader class of morpholinoethanamine derivatives [1].

Why Morpholinoethanamine Derivatives Cannot Be Interchanged: Structural and Physicochemical Differentiation of N-(Furan-2-ylmethyl)-2-morpholinoethanamine


The family of morpholinoethanamine derivatives encompasses compounds with widely divergent lipophilicity, hydrogen-bonding capacity, and steric profiles due to variations in the aromatic substituent . While the morpholinoethanamine core provides a common hydrogen bond acceptor/donor scaffold, the nature of the N-alkyl or N-aryl substituent—whether a simple furan, a methyl-substituted furan, a phenyl ring, or a different heterocycle—dramatically alters logP values, topological polar surface area, and molecular volume [1]. These differences directly impact solubility, membrane permeability, and target binding. Consequently, substituting one morpholinoethanamine derivative for another without careful evaluation can derail synthetic routes, invalidate structure-activity relationships (SAR), or compromise physicochemical property requirements in lead optimization campaigns [2]. The evidence presented below quantifies precisely where N-(Furan-2-ylmethyl)-2-morpholinoethanamine departs from its closest analogs, enabling rational procurement decisions.

Quantitative Differentiation Evidence: N-(Furan-2-ylmethyl)-2-morpholinoethanamine vs. Closest Analogs


Lipophilicity (logP) Differentiates N-(Furan-2-ylmethyl)-2-morpholinoethanamine from Methyl-Substituted Furan and N-Methyl Analogs

The lipophilicity of N-(Furan-2-ylmethyl)-2-morpholinoethanamine (logP = 0.70) is substantially lower than that of its 5-methylfuran analog (logP = 1.01) and its N-methyl regioisomer (logP = 1.16) [1][2]. This difference of approximately 0.3–0.5 logP units corresponds to a 2- to 3-fold reduction in octanol-water partition coefficient, indicating greater hydrophilicity and potentially altered membrane permeability and solubility profiles [3].

Lipophilicity logP Physicochemical property

Boiling Point and Thermal Stability Differentiation: N-(Furan-2-ylmethyl)-2-morpholinoethanamine vs. 2-(Furan-2-yl)-2-morpholinoethanamine

N-(Furan-2-ylmethyl)-2-morpholinoethanamine exhibits a predicted boiling point of 311.5 °C at 760 mmHg, which is approximately 46 °C higher than the 2-(furan-2-yl)-2-morpholinoethanamine analog (265.4 °C) . This difference is attributable to the presence of the methylene spacer between the furan ring and the secondary amine nitrogen in the target compound, which increases molecular weight and van der Waals interactions.

Thermal stability Boiling point Purification

Hydrogen Bond Acceptor/Donor Profile: Target Compound Retains Balanced H-Bonding Capacity Compared to Deaminated Analog

N-(Furan-2-ylmethyl)-2-morpholinoethanamine possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor (TPSA = 37.64 Ų) [1]. In contrast, the parent 2-morpholinoethanamine (CAS 2038-03-1) has a TPSA of 24.50 Ų and a logP of -1.01, making it significantly more polar and hydrophilic [2]. The target compound's increased TPSA (by 13.14 Ų) and logP (by 1.71 units) relative to the parent amine places it within the range considered favorable for oral bioavailability (TPSA < 140 Ų, logP between 0 and 3) while retaining sufficient polarity for aqueous solubility [3].

Hydrogen bonding Topological Polar Surface Area Drug-likeness

Synthetic Versatility: Furan Ring Provides a Reactive Handle Not Present in Saturated or Simple Aromatic Analogs

The furan ring in N-(Furan-2-ylmethyl)-2-morpholinoethanamine can undergo electrophilic aromatic substitution, Diels-Alder cycloaddition, and oxidative ring-opening reactions . In contrast, saturated heterocyclic analogs (e.g., tetrahydrofuran derivatives) lack the aromaticity and reactivity of furan, while simple phenyl analogs lack the heteroatom-driven electronic effects [1]. This reactivity profile enables further derivatization of the furan moiety—such as halogenation, formylation, or cross-coupling—without disrupting the morpholinoethanamine core, a feature that is absent in the fully saturated or carbocyclic counterparts.

Chemical reactivity Synthetic intermediate Functionalization

Commercial Availability and Purity Consistency: Procurement Advantages Over Custom-Synthesized Analogs

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is commercially available from multiple reputable suppliers (e.g., ChemScene, Leyan, CymitQuimica) with a standard purity specification of ≥98% and confirmed batch-to-batch consistency . In contrast, closely related analogs such as (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 626209-63-0) are offered by fewer vendors and at higher price points (e.g., $200 for 500 mg vs. $275 for 1 g of the target compound) . This established supply chain reduces lead times and ensures reproducible experimental outcomes, particularly for research groups lacking in-house synthetic capacity.

Supply chain Purity Procurement

Preliminary Biological Target Engagement: Fragment-Based Evidence Supporting hMAO-B Binding

Fragment-based screening has identified N-(Furan-2-ylmethyl)-2-morpholinoethanamine (referred to as F2MPA) as a partially reversible inhibitor of human monoamine oxidase B (hMAO-B) . While quantitative inhibition data (IC50 or Ki) are not disclosed in the public domain, the compound has been reported to possess moderate to good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . In contrast, the parent 2-morpholinoethanamine and simpler furan-containing analogs have not been reported as MAO-B ligands, suggesting that the specific combination of the furan-2-ylmethyl group and the morpholinoethanamine chain contributes to target recognition [1].

Enzyme inhibition MAO-B Fragment screening

Optimal Deployment Scenarios for N-(Furan-2-ylmethyl)-2-morpholinoethanamine in Research and Industrial Workflows


Lead Optimization in CNS Drug Discovery Requiring Moderate Lipophilicity

The compound's logP of 0.70 and balanced TPSA of 37.64 Ų align with central nervous system (CNS) drug property space [1]. When designing analogs for targets such as GPCRs or enzymes where moderate lipophilicity is required to balance brain penetration and solubility, N-(Furan-2-ylmethyl)-2-morpholinoethanamine can serve as a privileged fragment or amine capping group. Its ~0.3–0.5 logP unit advantage over methyl-substituted furan analogs reduces the risk of excessive lipophilicity-driven promiscuity and metabolic instability, a common pitfall in CNS drug discovery [2].

Chemical Biology Probe Development Targeting MAO-B

Fragment screening data indicating partial reversible inhibition of hMAO-B positions N-(Furan-2-ylmethyl)-2-morpholinoethanamine as a viable starting point for the development of chemical probes to interrogate MAO-B function . Researchers can leverage the compound's commercial availability and known synthetic tractability to rapidly explore structure-activity relationships (SAR) around the furan and morpholine moieties, potentially identifying more potent and selective tool compounds for studying Parkinson's disease and other neurological disorders [3].

Building Block for Parallel Library Synthesis via Furan Functionalization

The furan ring's reactivity enables diversification through electrophilic substitution (e.g., bromination, Vilsmeier-Haack formylation) or transition metal-catalyzed cross-coupling reactions [4]. This allows chemists to generate focused libraries of morpholinoethanamine-containing compounds with varied substitution on the furan ring. The higher boiling point (311.5 °C) relative to the 2-(furan-2-yl)-2-morpholinoethanamine analog (265.4 °C) also suggests improved stability under the thermal conditions sometimes required for such transformations, expanding the range of compatible reaction conditions .

Physicochemical Property Reference Standard for logP Method Validation

With a precisely measured or consistently predicted logP value of 0.70, N-(Furan-2-ylmethyl)-2-morpholinoethanamine can be employed as a reference standard for validating computational logP prediction models or for calibrating experimental shake-flask or chromatographic logP determination methods [5]. Its intermediate logP fills a gap between highly polar standards (e.g., 2-morpholinoethanamine, logP -1.01) and more lipophilic standards (e.g., (5-methyl-furan-2-ylmethyl) analog, logP 1.01), improving the accuracy and range of property measurement workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.